2-[(4-Fluorobenzyl)thio]acetohydrazide
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Overview
Description
2-[(4-Fluorobenzyl)thio]acetohydrazide is a chemical compound with the molecular formula C9H11FN2OS and a molecular weight of 214.26 g/mol . It is primarily used in research settings and is not intended for diagnostic or therapeutic use . The compound features a fluorobenzyl group attached to a thioacetohydrazide moiety, which gives it unique chemical properties.
Preparation Methods
The synthesis of 2-[(4-Fluorobenzyl)thio]acetohydrazide typically involves the reaction of 4-fluorobenzyl chloride with thioacetohydrazide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. After completion, the product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
2-[(4-Fluorobenzyl)thio]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[(4-Fluorobenzyl)thio]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for clinical use.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorobenzyl)thio]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular processes. For example, it may inhibit bacterial enzymes, resulting in antimicrobial effects, or interfere with cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
2-[(4-Fluorobenzyl)thio]acetohydrazide can be compared with other similar compounds such as:
2-[(4-Chlorobenzyl)thio]acetohydrazide: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
2-[(4-Methylbenzyl)thio]acetohydrazide: Contains a methyl group instead of fluorine, potentially altering its chemical and biological properties.
2-[(4-Nitrobenzyl)thio]acetohydrazide:
These comparisons highlight the uniqueness of this compound, particularly its fluorine atom, which can influence its chemical behavior and biological effects.
Biological Activity
2-[(4-Fluorobenzyl)thio]acetohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and mechanisms of action.
Chemical Structure and Properties
This compound features a thiol group attached to an acetohydrazide moiety, with a fluorobenzyl substituent that enhances its lipophilicity and biological activity. The presence of the fluorine atom is significant as it can influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with fluoro and hydroxy substituents have shown significant activity against various bacterial strains. Studies have demonstrated that slight modifications in structure can lead to enhanced antimicrobial efficacy due to improved interaction with bacterial cell membranes and metabolic pathways .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
2-[(4-Chlorobenzyl)thio]acetohydrazide | S. aureus | 16 µg/mL |
2-[(4-Methylbenzyl)thio]acetohydrazide | P. aeruginosa | 64 µg/mL |
Antitumor Properties
The potential anticancer activity of this compound has been explored through various in vitro studies. Notably, it has exhibited cytotoxic effects against human cancer cell lines, including A549 (lung adenocarcinoma) and HCT116 (colorectal cancer). The compound's mechanism appears to involve the induction of apoptosis, as evidenced by increased early and late apoptotic cell populations upon treatment .
Case Study: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of hydrazone derivatives, including those related to this compound, the following results were obtained:
- IC50 Values : The compound demonstrated an IC50 value of approximately 25 µM against A549 cells, indicating moderate cytotoxicity compared to standard chemotherapeutic agents .
Table 2: Cytotoxicity Data Against Various Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 25 |
Cisplatin | A549 | 5 |
Doxorubicin | HCT116 | 10 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. It may inhibit key enzymes involved in metabolic pathways or induce oxidative stress leading to cell death. The fluorine substituent enhances its binding affinity to target proteins, potentially increasing its efficacy as an anticancer agent .
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2OS/c10-8-3-1-7(2-4-8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWGHOWAAGUGFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NN)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.